2-(2-Hydroxy-1,1-dimethylethyl)-1-isoindolinone
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Overview
Description
2-(2-Hydroxy-1,1-dimethylethyl)-1-isoindolinone is an organic compound with a unique structure that includes a hydroxy group and an isoindolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-1,1-dimethylethyl)-1-isoindolinone typically involves the reaction of 2-amino-2-methyl-1-propanol with phthalic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the isoindolinone structure. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxy-1,1-dimethylethyl)-1-isoindolinone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The isoindolinone ring can be reduced under specific conditions.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-oxo-1,1-dimethylethyl)-1-isoindolinone.
Reduction: Formation of 2-(2-hydroxy-1,1-dimethylethyl)-1,2-dihydroisoindolinone.
Substitution: Formation of various substituted isoindolinones depending on the nucleophile used.
Scientific Research Applications
2-(2-Hydroxy-1,1-dimethylethyl)-1-isoindolinone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxy-1,1-dimethylethyl)-1-isoindolinone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the isoindolinone core can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide: Similar structure but with a benzamide group.
1-(2-Hydroxy-1,1-dimethylethyl)-aziridine-2-carboxylic acid esters: Contains an aziridine ring instead of an isoindolinone core.
Uniqueness
2-(2-Hydroxy-1,1-dimethylethyl)-1-isoindolinone is unique due to its isoindolinone core, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(1-hydroxy-2-methylpropan-2-yl)-3H-isoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-12(2,8-14)13-7-9-5-3-4-6-10(9)11(13)15/h3-6,14H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFJKHRLIQLCQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N1CC2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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